

crystal structure of 4-bromo-N-phenylbenzamide

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Compound of Interest

Compound Name: 4-bromo-N-phenylbenzamide

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An In-Depth Technical Guide to the Crystal Structure of 4-bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a significant class of organic compounds, widely recognized for their diverse and potent pharmaceutical activities.^[1] Their structural versatility allows for the fine-tuning of their biological profiles, making them attractive scaffolds in drug discovery. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal structure provides invaluable insights into the intermolecular interactions that stabilize the crystalline lattice, which can be leveraged in the design of new drug candidates with improved properties. This guide provides a comprehensive technical overview of the crystal structure of **4-bromo-N-phenylbenzamide**, a representative member of this class, detailing its synthesis, single-crystal growth, and an in-depth analysis of its molecular and supramolecular architecture.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of **4-bromo-N-phenylbenzamide** is a robust and reproducible process, ensuring high purity material suitable for single-crystal growth. The causality behind the experimental choices lies in creating a controlled environment for the formation of a crystalline solid with minimal defects.

Experimental Protocol: Synthesis of 4-bromo-N-phenylbenzamide

A reliable method for the synthesis of **4-bromo-N-phenylbenzamide** involves the reaction of 4-bromobenzoyl chloride with aniline.^[1]

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 4-bromobenzoyl chloride (0.20 g, 0.91 mmol) in 10 ml of acetone, add aniline (0.12 ml, 1.37 mmol).
- **Reflux:** The reaction mixture is then refluxed for 6 hours. During this period, the nucleophilic aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of HCl. The excess aniline acts as a base to neutralize the HCl formed.
- **Isolation:** Upon completion of the reaction, a gray solid mass of **4-bromo-N-phenylbenzamide** is formed. This solid is isolated by filtration and washed with distilled water to remove any remaining impurities.

Experimental Protocol: Single-Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis. The chosen method of slow evaporation from a mixed solvent system is a field-proven technique for obtaining crystals of suitable size and quality.

Step-by-Step Methodology:

- **Solvent Selection:** The synthesized **4-bromo-N-phenylbenzamide** is recrystallized from a 1:1 (v/v) mixture of acetone and methanol. This solvent combination provides a good balance of solubility and volatility for slow crystal growth.
- **Slow Evaporation:** The solution is allowed to evaporate slowly at room temperature over a period of one week. This slow rate of solvent removal allows the molecules to self-assemble into a well-ordered crystal lattice.

- Crystal Morphology: This process yields colorless, needle-shaped single crystals suitable for X-ray structure determination.^[1] The melting point of the crystals is in the range of 474-475 K.^[1]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of **4-bromo-N-phenylbenzamide** was determined by single-crystal X-ray diffraction, providing a detailed picture of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice.

Parameter	Value[1]
Chemical Formula	C ₁₃ H ₁₀ BrNO
Molecular Weight	276.12 g/mol
Crystal System	Triclinic
Space Group	P
a (Å)	5.3552 (2)
b (Å)	7.6334 (2)
c (Å)	13.9956 (5)
α (°)	105.757 (3)
β (°)	100.585 (3)
γ (°)	90.086 (2)
Volume (Å ³)	540.45 (3)
Z	2
Temperature (K)	100
Radiation	Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]	R ₁ = 0.032, wR ₂ = 0.168

Molecular Conformation

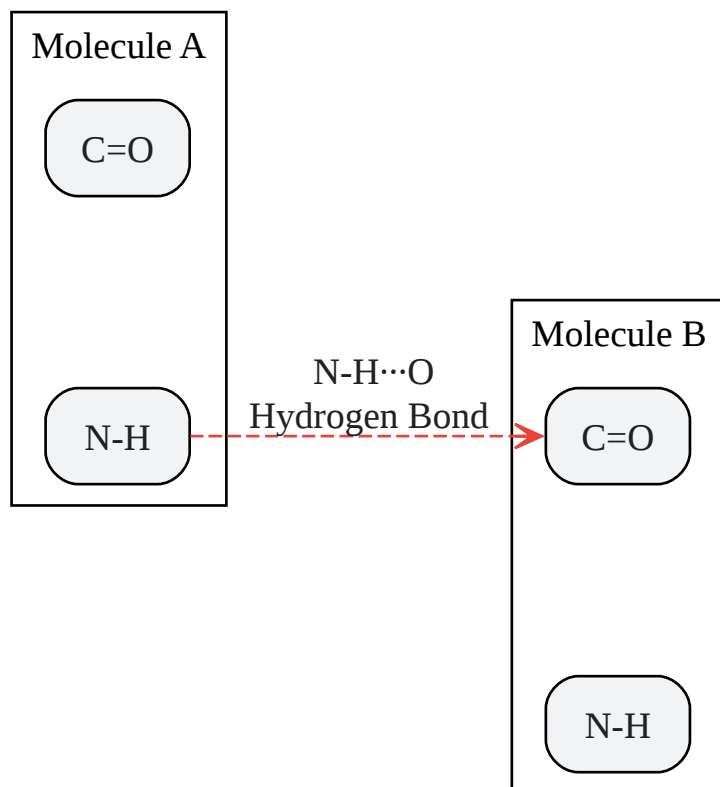
The **4-bromo-N-phenylbenzamide** molecule adopts a twisted conformation in the solid state. [1][2] The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°. [1][2] This non-planar arrangement is a key feature of its molecular structure. The central N—C=O amide plane is also twisted with respect to the two aromatic rings, making dihedral angles of 30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring. [1][2]

Supramolecular Assembly: A Network of Interactions

The crystal packing of **4-bromo-N-phenylbenzamide** is stabilized by a network of intermolecular interactions, primarily N—H⋯O hydrogen bonds and C—H⋯π contacts. [1]

These non-covalent interactions are crucial in dictating the overall three-dimensional architecture of the crystal.

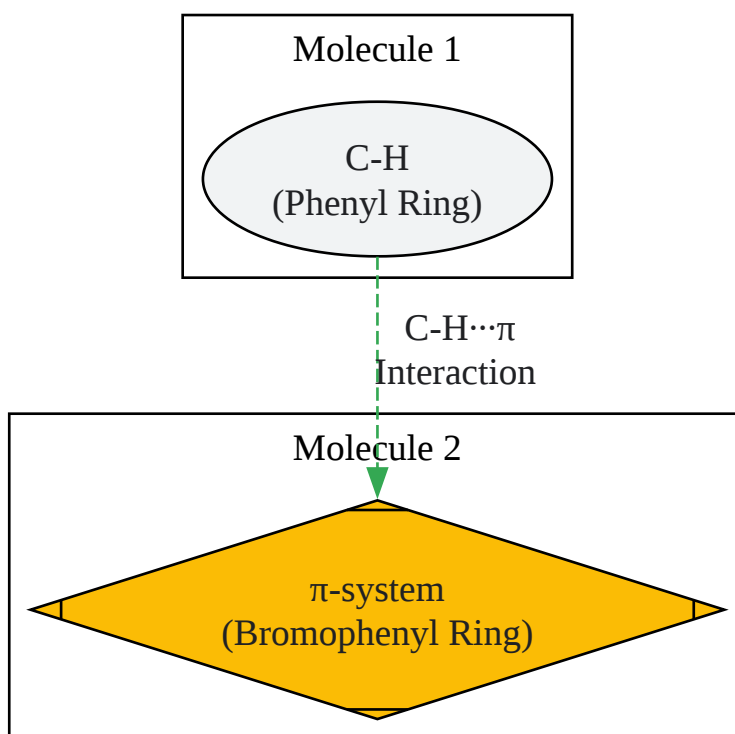
In the crystal, molecules are linked into chains along the direction via N—H···O hydrogen bonds.[1] The amide hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen atom of an adjacent molecule serves as the acceptor.



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Caption: N-H···O Hydrogen Bonding in **4-bromo-N-phenylbenzamide**.

Complementing the hydrogen bonding network, C—H··· π interactions further stabilize the crystal structure. These weaker interactions involve hydrogen atoms from both the phenyl and 4-bromophenyl rings interacting with the π -electron clouds of adjacent aromatic rings, contributing to the formation of a three-dimensional network.[1]



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Caption: C-H... π Interactions in **4-bromo-N-phenylbenzamide**.

Conclusion

The crystal structure of **4-bromo-N-phenylbenzamide** reveals a twisted molecular conformation and a robust three-dimensional supramolecular network stabilized by a combination of strong N—H...O hydrogen bonds and weaker C—H... π interactions. This detailed structural understanding provides a solid foundation for researchers and drug development professionals. The insights into the intermolecular forces at play can guide the rational design of novel benzamide derivatives with tailored solid-state properties, ultimately contributing to the development of more effective and reliable pharmaceutical products. The presented self-validating protocols for synthesis and crystallization ensure the reproducibility of these findings, fostering further research and application in the field.

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